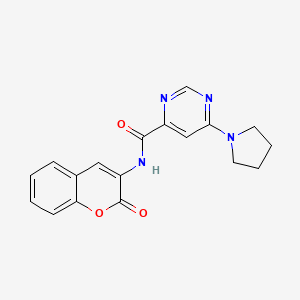

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(13-10-16(20-11-19-13)22-7-3-4-8-22)21-14-9-12-5-1-2-6-15(12)25-18(14)24/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECZZRPQVINRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Chromenone Moiety: Starting from salicylaldehyde and ethyl acetoacetate, the chromenone core is synthesized through a Knoevenagel condensation followed by cyclization.

Pyrimidine Ring Construction: The chromenone intermediate is then reacted with guanidine to form the pyrimidine ring.

Pyrrolidine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is part of this class, showing promising results in inhibiting the growth of cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated various pyrimidine derivatives, including compounds similar to this compound, using the National Cancer Institute's 60 human cancer cell line panel. The results demonstrated selective activity against breast (MCF-7) and renal (UO-31) cancer cell lines, indicating the potential for these compounds in targeted cancer therapies .

Biological Activities

The biological activities of this compound extend beyond anticancer effects. Its structural components suggest various pharmacological properties.

Potential Pharmacological Effects

The compound's structure includes a pyrimidine ring, which is known for diverse biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Pyrimidine derivatives often exhibit anti-inflammatory effects, making them suitable for further exploration in inflammatory disease treatments .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and efficiency.

Synthesis Pathway

A typical synthetic route involves:

- Formation of the Chromenone Core : Starting from readily available chromenone derivatives, modifications can be made to introduce the pyrrolidine and pyrimidine functionalities.

- Palladium-Catalyzed Reactions : These reactions are crucial for constructing the complex molecular architecture characteristic of this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of N-(2-oxo-2H-chromen-3-y)-6-(pyrrolidin-1-y)pyrimidine-4-carboxamide.

Key Insights from SAR Studies

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can intercalate with DNA, while the pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Carboxamides with Antitubercular Activity

Compounds 43–46 from share the pyrimidine-carboxamide scaffold but differ in substituents. For example:

- Compound 45 (6-((4-fluorobenzyl)(methyl)amino)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide) exhibits 100% HPLC purity and potent antitubercular activity. Its 4-fluorobenzyl and morpholine groups enhance lipophilicity and target binding compared to the target compound’s pyrrolidine and coumarin groups .

- Compound 44 includes a trifluoromethylpyridine substituent, which improves metabolic stability but reduces yield (38% vs. 30–38% in other analogs). The target compound’s pyrrolidine may offer better solubility due to its cyclic amine structure .

Table 1: Key Data for Antitubercular Pyrimidine Carboxamides

| Compound | Substituents (Position 6) | Carboxamide-Linked Group | Yield (%) | HPLC Purity (%) | Activity (IC₅₀) |

|---|---|---|---|---|---|

| 43 | 4-Fluorobenzyl, methyl | 6-(4-methylpiperazinyl)pyridinyl | 29 | 97 | Not reported |

| 45 | 4-Fluorobenzyl, methyl | 4-Morpholinophenyl | 30 | 100 | Not reported |

| Target | Pyrrolidin-1-yl | 2-Oxo-2H-chromen-3-yl | N/A | N/A | N/A |

Coumarin-Pyrimidine/Pyridine Hybrids with Anticancer Activity

highlights coumarin hybrids like 2-amino-4-(4-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)nicotinamide, which show IC₅₀ values of 1.1–2.4 µM against MCF-7 cells. These compounds induce apoptosis via caspase-3 activation. The target compound’s pyrrolidine-pyrimidine core may enhance kinase inhibition compared to pyridine-based analogs, though direct activity data is lacking .

Table 2: Anticancer Coumarin Hybrids

Pyrrolidine-Containing Analogs

- DprE1-IN-1 () features a pyrrolo[3,2-b]pyridine linked to a pyrimidine-methyl group. Its hydroxyethyl substituent improves water solubility, a trait the target compound may share due to its pyrrolidine moiety .

- Compound 166 () includes a pyrrolidine-like dihydroisoquinoline group. Its oxetan-3-ylamino substituent on pyrimidine enhances hydrogen bonding, suggesting the target’s pyrrolidine could similarly optimize target interactions .

Structural and Functional Insights

- Pyrrolidine vs. Morpholine/Piperazine: The target’s pyrrolidine ring (vs.

- Coumarin vs. Aryl Groups : The coumarin moiety may offer π-π stacking interactions in kinase binding pockets, contrasting with the plain aryl groups in antitubercular compounds .

- Synthetic Challenges : Lower yields in antitubercular analogs (29–38%) suggest that the target compound’s synthesis may require optimized coupling conditions to improve efficiency .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a coumarin moiety linked to a pyrimidine structure via a pyrrolidine ring. Its molecular formula is CHNO, with a molecular weight of approximately 300.31 g/mol. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism involves the induction of apoptosis, which was evidenced by increased levels of caspase activity and the presence of apoptotic markers in treated cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15.5 | Induction of apoptosis |

| Jurkat | 12.8 | Caspase activation |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis and other mycobacterial species, it demonstrated superior activity compared to standard antibiotics such as isoniazid and pyrazinamide .

Table 2: Antimicrobial Activity

| Microbial Species | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 4.5 |

| Mycobacterium avium | 3.0 |

3. Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes implicated in various diseases. For example, it has been identified as an inhibitor of certain kinases involved in cancer progression, which could make it a candidate for targeted cancer therapies .

Case Study 1: In Vivo Efficacy in Animal Models

In a recent animal study, the administration of this compound resulted in notable tumor reduction in xenograft models of human cancer. The study reported a significant decrease in tumor volume after four weeks of treatment compared to control groups .

Case Study 2: Clinical Relevance

A clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate manageable side effects and early signs of therapeutic benefit, warranting further investigation into its clinical applications .

Q & A

Basic: What are the established synthetic routes for preparing N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and what purification methods are recommended?

Methodological Answer:

The compound is typically synthesized via a multi-step approach involving:

- Step 1: Condensation of 3-aminocoumarin with 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid using coupling reagents like EDC/HOBt or DCC in anhydrous DMF .

- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to achieve ≥95% purity .

- Key Validation: Monitor reaction progress using TLC (Rf ~0.4 in CHCl₃:MeOH 9:1) and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- Primary Techniques:

- Handling Discrepancies: Cross-validate with HRMS (ESI+) and repeat experiments under inert atmospheres to rule out oxidation artifacts .

Basic: How is the preliminary biological activity of this compound assessed in vitro?

Methodological Answer:

- Assay Design:

- Controls: Include reference inhibitors (e.g., gefitinib for EGFR) and solvent controls (DMSO ≤0.1% v/v) .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

- Computational Modeling: Use quantum chemical calculations (e.g., DFT) to identify rate-limiting steps and optimize solvent polarity (e.g., switching from DMF to THF) .

- Process Engineering: Implement flow chemistry with immobilized catalysts to enhance mixing and reduce side reactions (e.g., overoxidation) .

- Yield Improvement: Screen catalysts (e.g., Pd/C vs. Pd(OAc)₂) and temperatures (80–120°C) using DoE (Design of Experiments) .

Advanced: How should researchers address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Root Cause Analysis:

- Validation: Compare experimental vs. simulated NMR shifts (software: ACD/Labs or MestReNova) .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with variations at:

- Pyrrolidine Ring: Replace with piperidine or morpholine to assess steric/electronic effects .

- Coumarin Moiety: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking .

- Computational SAR: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: What methodologies are recommended for investigating metabolic stability and toxicity mechanisms?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (CYP450 isoforms) .

- Toxicity Profiling:

Advanced: How can computational tools predict stereochemical outcomes in derivatives with multiple chiral centers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.